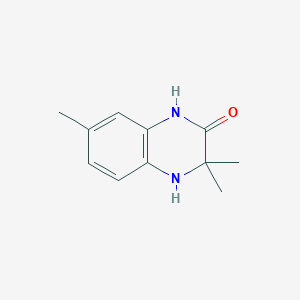
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as TDQ, is a heterocyclic compound that has been widely used in scientific research. It is a structural analog of kynurenic acid, which is a natural product that has been found in the brain and other tissues. TDQ has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
Mecanismo De Acción
The mechanism of action of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is thought to involve the modulation of glutamate and GABA receptors, as well as the inhibition of nitric oxide synthase. 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to be a non-competitive antagonist at the NMDA receptor, and a competitive antagonist at the GABA receptor. It has also been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that is involved in the production of nitric oxide.
Biochemical and Physiological Effects
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a number of different biochemical and physiological effects, including the modulation of glutamate and GABA receptors, the inhibition of nitric oxide synthase, and the inhibition of platelet aggregation. It has also been shown to have anti-inflammatory and antioxidant effects, and to have a protective effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its ability to modulate glutamate and GABA receptors, which are important targets for many different drugs. Another advantage is its ability to inhibit nitric oxide synthase, which is involved in a number of different physiological processes. However, one limitation of using 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are a number of different future directions for research on 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is its potential use as a therapeutic agent for a variety of different conditions, including neurodegenerative disorders, cardiovascular disease, and inflammatory disorders. Another area of interest is its potential use as a tool for studying the central nervous system and other physiological systems, and for developing new drugs that target these systems. Finally, there is also interest in developing new synthesis methods for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one that are more efficient and cost-effective.
Métodos De Síntesis
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using a variety of different methods, including the reaction of 2,3-dichloroquinoxaline with methylamine and dimethylamine. Other methods involve the reaction of 2,3-dichloroquinoxaline with various substituted amines, or the reaction of 2,3-dichloroquinoxaline with sodium methoxide and methyl iodide.
Aplicaciones Científicas De Investigación
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been used in a variety of different scientific research applications, including studies of the central nervous system, the immune system, and the cardiovascular system. It has been shown to have a number of different effects on these systems, including the modulation of glutamate and GABA receptors, the inhibition of nitric oxide synthase, and the inhibition of platelet aggregation.
Propiedades
IUPAC Name |
3,3,7-trimethyl-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-4-5-8-9(6-7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUXVZZEDTOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C(=O)N2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627001 |
Source


|
| Record name | 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
147245-26-9 |
Source


|
| Record name | 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

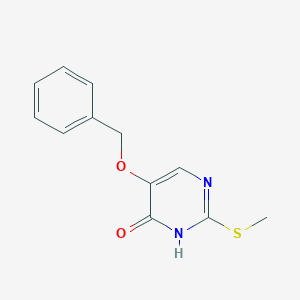


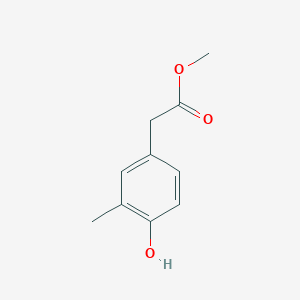
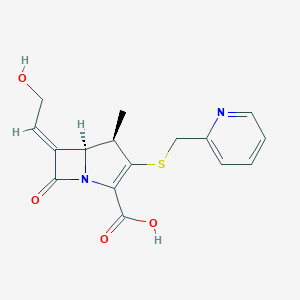
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)
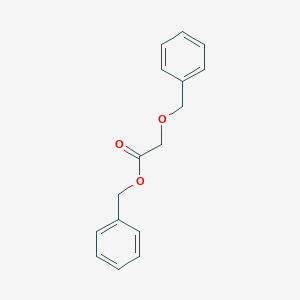

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)




